"1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" molecular weight and formula
"1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" molecular weight and formula
The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 1-Amino-3-(4-chlorophenoxy)propan-2-ol , a critical intermediate in the aryloxypropanolamine class.
A Pivotal Scaffold in Beta-Adrenergic Antagonist Synthesis
Executive Summary
1-Amino-3-(4-chlorophenoxy)propan-2-ol (CAS: 5215-07-6) is a primary amine intermediate belonging to the aryloxypropanolamine family.[1] Structurally characterized by a p-chlorophenoxy tail and a 2-hydroxy-3-aminopropyl head group, it serves as a "privileged scaffold" in medicinal chemistry. It is primarily utilized as the direct precursor to secondary amine beta-blockers and as a structural analogue in the development of skeletal muscle relaxants related to Chlorphenesin. This guide outlines its physicochemical properties, industrial synthesis via epoxide ring-opening, and analytical characterization standards.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
This molecule represents the un-alkylated core of the 4-chlorophenoxy beta-blocker series. Its primary amine functionality makes it a versatile nucleophile for further derivatization (e.g., reductive amination).
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-Amino-3-(4-chlorophenoxy)propan-2-ol |
| CAS Number | 5215-07-6 |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| Monoisotopic Mass | 201.0556 Da |
| SMILES | Clc1ccc(OCC(O)CN)cc1 |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | ~9.5 (Amine), ~13.0 (Alcohol) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
Synthetic Methodology
The industrial production of 1-Amino-3-(4-chlorophenoxy)propan-2-ol follows a two-step sequence starting from p-chlorophenol. This pathway relies on the regioselective ring-opening of an epoxide intermediate.
3.1 Reaction Mechanism
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O-Alkylation: p-Chlorophenol is reacted with epichlorohydrin in the presence of a base (NaOH/KOH) to form the glycidyl ether intermediate, 3-(4-chlorophenoxy)-1,2-epoxypropane .
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Aminolysis: The epoxide ring is opened by ammonia (NH₃) in an aqueous or alcoholic medium. The attack occurs predominantly at the less hindered terminal carbon (C3 of the epoxide), yielding the primary amine.
3.2 Detailed Protocol (Bench Scale)
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Step 1 (Epoxidation): Dissolve p-chlorophenol (1.0 eq) in aqueous NaOH (1.1 eq) at 60°C. Add epichlorohydrin (1.5 eq) dropwise over 1 hour. Reflux for 4 hours. Extract with dichloromethane and distill to isolate the epoxide.
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Step 2 (Ring Opening): Dissolve the epoxide intermediate in methanol. Add concentrated ammonium hydroxide (10 eq) or saturate the solution with gaseous ammonia to prevent dimerization (formation of secondary amines). Heat in a sealed pressure vessel at 80°C for 6 hours.
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Purification: Concentrate the reaction mixture under reduced pressure. Recrystallize the residue from ethyl acetate/hexane to yield the target primary amine.
3.3 Synthesis Pathway Diagram
Figure 1: Synthetic route from p-chlorophenol via glycidyl ether intermediate.
Pharmaceutical Applications & Utility
This molecule is not typically a final drug product but a High-Value Synthon . Its utility lies in its structural homology to beta-blockers and muscle relaxants.
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Beta-Adrenergic Antagonists (Beta-Blockers): The "aryloxypropanolamine" pharmacophore is the defining feature of beta-blockers (e.g., Propranolol, Atenolol).
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Role: This primary amine is the precursor to 4-chloro-substituted beta-blockers.
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Derivatization: Reaction with isopropyl bromide or acetone/NaBH₄ yields the N-isopropyl derivative, a structural analogue of Propranolol with altered lipophilicity and metabolic stability due to the chloro-substituent.
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Skeletal Muscle Relaxants: It serves as a nitrogen-containing analogue of Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol). While Chlorphenesin is a diol, the amino-alcohol variant is investigated for central nervous system (CNS) activity, specifically as a GABA-mimetic scaffold.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following self-validating protocol.
5.1 HPLC Method (Purity Profiling)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 220 nm (Amine absorption) and 280 nm (Aromatic ring).
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Retention Time: The primary amine will elute earlier than the less polar epoxide intermediate.
5.2 NMR Spectroscopy Expectations (DMSO-d₆)
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¹H NMR (400 MHz):
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δ 7.30 (d, 2H, Ar-H, meta to ether).
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δ 6.95 (d, 2H, Ar-H, ortho to ether).
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δ 5.10 (br s, 1H, -OH).
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δ 3.95 (m, 2H, -O-CH₂-).
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δ 3.80 (m, 1H, -CH(OH)-).
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δ 2.60-2.80 (m, 2H, -CH₂-NH₂).
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δ 1.80 (br s, 2H, -NH₂).
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5.3 Analytical Workflow Diagram
Figure 2: Quality control workflow for validating the synthesis of the amino-alcohol scaffold.
Safety & Handling
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Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
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Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of amine dust.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation from atmospheric CO₂.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 208256, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Structural Analogue Reference). Retrieved from [Link]
